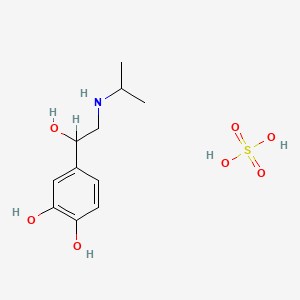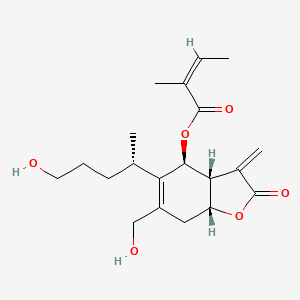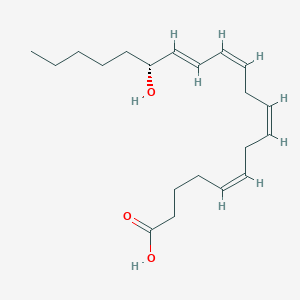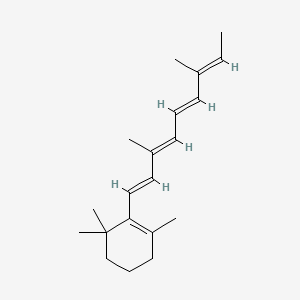
Tetramethylrhodamine
描述
Tetramethylrhodamine is a fluorescent dye belonging to the rhodamine family. It is widely used in various scientific fields due to its bright orange-red fluorescence. This compound is particularly valued for its ability to conjugate with proteins and other biomolecules, making it an essential tool in cellular imaging and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylrhodamine can be synthesized through a series of chemical reactions involving the condensation of phthalic anhydride with meta-aminophenols. The process typically involves the use of phthalaldehydic acids as anhydride replacements to avoid the generation of regioisomers . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using optimized synthetic routes that minimize the formation of by-products. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and consistency of the dye.
化学反应分析
Types of Reactions: Tetramethylrhodamine undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the electronic structure of the dye, affecting its fluorescence.
Substitution: this compound can participate in substitution reactions, where functional groups on the dye molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives with altered fluorescence, while substitution reactions can yield various functionalized rhodamine derivatives.
科学研究应用
Tetramethylrhodamine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in cellular imaging to visualize and track cellular components and processes.
Medicine: Utilized in diagnostic assays and as a marker in fluorescence microscopy.
Industry: Applied in the development of fluorescent dyes and labeling reagents for various industrial applications.
作用机制
Tetramethylrhodamine exerts its effects through its ability to fluoresce under specific conditions. The dye accumulates in active mitochondria with intact membrane potentials, where it emits a bright fluorescence signal. This property makes it an excellent tool for studying mitochondrial function and health . The molecular targets of this compound include mitochondrial membranes, where it interacts with the membrane potential to produce fluorescence.
相似化合物的比较
Tetramethylrhodamine is often compared with other rhodamine derivatives, such as:
Rhodamine B: Another widely used fluorescent dye with similar applications but different spectral properties.
This compound ethyl ester: A derivative with distinct fluorescence characteristics.
This compound isothiocyanate: Commonly used for conjugation with proteins and antibodies for cellular imaging
Uniqueness: this compound is unique due to its high fluorescence quantum yield, photostability, and ability to conjugate with various biomolecules. These properties make it a versatile and valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZLKHKQJHEPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetramethylrhodamine?
A1: this compound has the molecular formula C28H30N2O3 and a molecular weight of 446.56 g/mol.
Q2: What are the key spectroscopic properties of this compound?
A2: this compound is a fluorescent dye with distinct spectroscopic characteristics. Its absorption maximum (λmax) is typically around 540-550 nm, while its emission maximum (λem) lies around 570-580 nm. This significant Stokes shift allows for efficient separation of excitation and emission light, crucial for fluorescence-based applications.
Q3: How does the structure of this compound contribute to its spectroscopic properties?
A3: The xanthene ring system in this compound is responsible for its fluorescence. The four methyl groups on the xanthene ring influence the electronic distribution, impacting the absorption and emission wavelengths. The specific attachment point and nature of the substituent linked to the xanthene ring can also influence spectral properties, as seen with isomers like this compound isothiocyanate (TMRITC) isomers R and G. []
Q4: How is this compound used to study biological processes?
A4: this compound is frequently conjugated to biomolecules like antibodies, proteins, and DNA to visualize and track them within cells and tissues. Its bright fluorescence and photostability make it suitable for techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).
Q5: Can you provide specific examples of this compound's application in biological research?
A5:
Q6: Are there any limitations to using this compound in biological experiments?
A6:
Q7: Can this compound be used for multiplexed fluorescence experiments?
A7: Yes, this compound can be used in combination with other fluorophores with distinct spectral properties for multiplexed experiments. For example, researchers have used this compound in combination with fluorescein for FRET studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


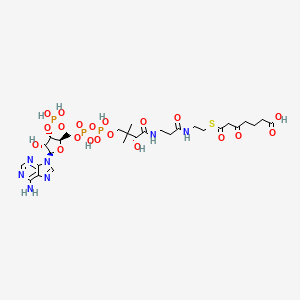
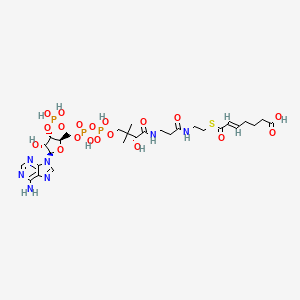
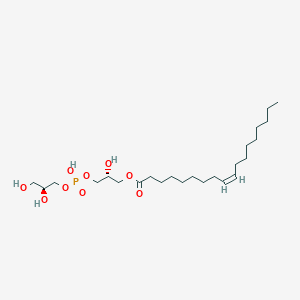
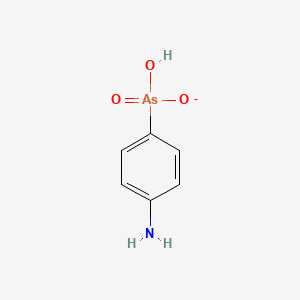
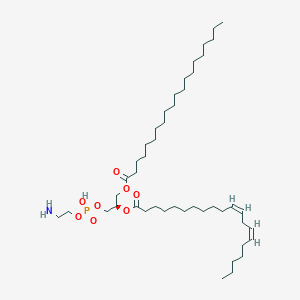
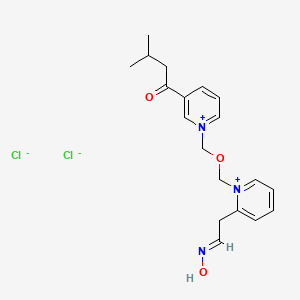
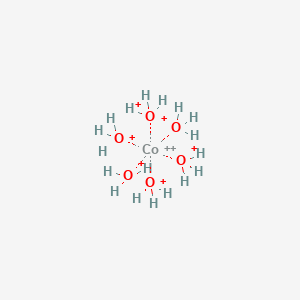
![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1241677.png)
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1241678.png)
![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)
